molecular formula C8H8F3NO B14130443 4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine CAS No. 220870-79-1

4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B14130443
CAS No.: 220870-79-1
M. Wt: 191.15 g/mol
InChI Key: HKJFRRNUMNAYQE-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and a methyl group on the pyridine ring, in addition to the trifluoromethyl group. This combination of functional groups imparts distinct physical and chemical properties, making it valuable for specific applications where other trifluoromethylated pyridines may not be as effective .

Properties

CAS No.

220870-79-1

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

4-methoxy-5-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-4-12-7(8(9,10)11)3-6(5)13-2/h3-4H,1-2H3

InChI Key

HKJFRRNUMNAYQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC)C(F)(F)F

Origin of Product

United States

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